

Application Notes and Protocols for R-6890 in Analgesic Effect Studies

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Compound of Interest

Compound Name: R-6890

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Introduction

R-6890, also known as Spirochlorphine, is a potent synthetic opioid analgesic. It functions as a nociceptin receptor (NOP) agonist and exhibits significant affinity for the μ -opioid receptor.[1] Preclinical data indicate that **R-6890** is a powerful analgesic, with a potency reportedly greater than morphine and comparable to, or slightly less than, fentanyl.[2] These application notes provide a summary of available data on **R-6890** and detailed protocols for conducting analgesic studies using standard preclinical models.

Physicochemical and Pharmacological Properties

Property	Value	Reference
IUPAC Name	8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one	[1]
Molecular Formula	C ₂₁ H ₂₄ ClN ₃ O	[1]
Molar Mass	369.89 g/mol	[1]
μ-opioid Receptor K _i	0.88 nM	[2]
μ-opioid Receptor EC ₅₀	0.840 nM (full agonist)	[2]
Fentanyl μ-opioid Receptor K _i	1.6 nM	[2]
Fentanyl μ-opioid Receptor EC ₅₀	0.753 nM	[2]

In Vivo Analgesic Potency

The following table summarizes the reported median effective dose (ED₅₀) of **R-6890** in comparison to morphine and fentanyl in a rat tail withdrawal assay following intravenous administration.

Compound	ED ₅₀ (μmol/kg)	Potency Relative to Morphine	Potency Relative to Fentanyl	Reference
R-6890	0.54	~15.6x	~0.06x	[2]
Morphine	8.4	1x	-	[2]
Fentanyl	0.033	~254.5x	1x	[2]

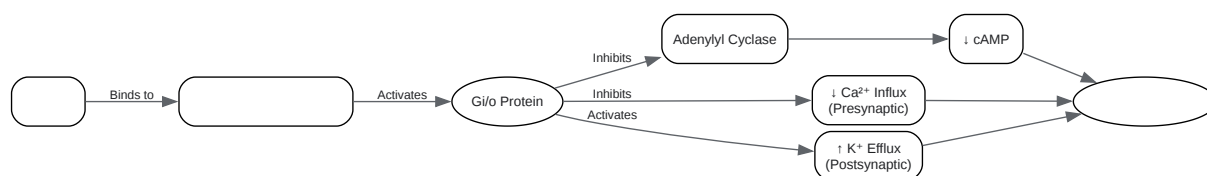
Signaling Pathways

R-6890 exerts its analgesic effects through the activation of at least two distinct G-protein coupled receptors: the μ-opioid receptor (MOR) and the nociceptin receptor (NOP).

μ-Opioid Receptor (MOR) Signaling

Activation of the μ-opioid receptor by an agonist like **R-6890** initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia. The key steps are:

- G-protein activation: The agonist binds to the MOR, causing a conformational change that activates the associated inhibitory G-protein (Gi/o).
- Inhibition of adenylyl cyclase: The α-subunit of the G-protein inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).^{[3][4]}
- Modulation of ion channels: The βγ-subunits of the G-protein directly interact with and inhibit presynaptic voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. They also activate inwardly rectifying potassium channels, leading to hyperpolarization of the neuron and decreased excitability.^[4]



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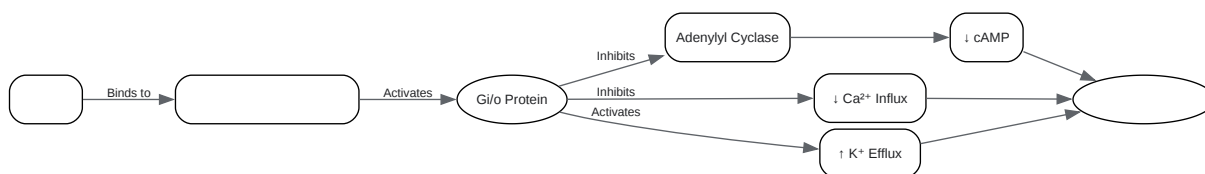
Caption: μ-Opioid Receptor Signaling Pathway.

Nociceptin Receptor (NOP) Signaling

The NOP receptor shares structural and signaling similarities with classical opioid receptors but has distinct pharmacology. Its activation by ligands like **R-6890** also leads to analgesia through the modulation of neuronal activity.

- G-protein coupling: NOP receptors are coupled to pertussis toxin-sensitive Gi/o proteins.^[5]

- Inhibition of adenylyl cyclase and calcium channels: Similar to MOR activation, NOP receptor activation leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels.[5]
- Activation of potassium channels: NOP receptor activation also promotes the opening of inwardly rectifying potassium channels.[5]



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Caption: Nociceptin Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the tail-flick and hot plate tests, which are standard assays for evaluating the analgesic effects of centrally acting compounds like **R-6890**.

Tail-Flick Test

This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. [6][7] It is primarily a measure of spinal reflexes.[8]

Materials:

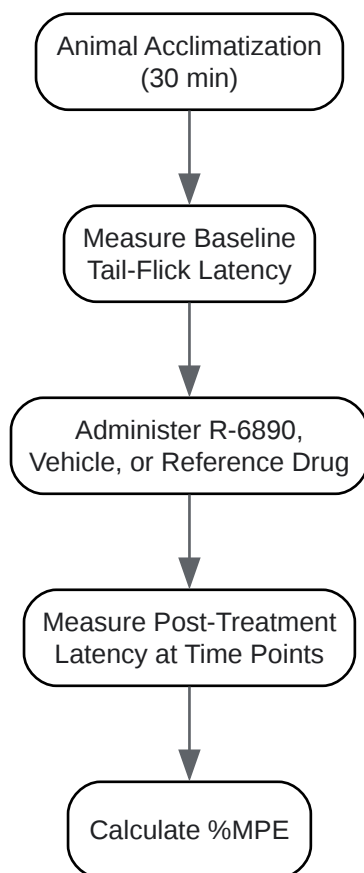
- **R-6890**
- Vehicle (e.g., sterile saline, DMSO, or other appropriate solvent)
- Reference analgesic (e.g., morphine)
- Tail-flick apparatus (radiant heat source or warm water bath)

- Animal restrainers
- Stopwatch (if not integrated into the apparatus)
- Male or female mice (e.g., Swiss Webster, 20-30g) or rats (e.g., Sprague-Dawley, 200-250g)

Procedure:

- Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
- Baseline Latency:
 - Gently place the animal in a restrainer.
 - Position the distal portion of the tail over the radiant heat source or immerse it in a warm water bath (typically 52-55°C).
 - Start the timer and measure the time it takes for the animal to flick its tail.
 - To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not respond within this time, remove the tail and record the cut-off time as the latency.^[7]^[9]
 - Perform 2-3 baseline measurements for each animal with a sufficient interval between them.
- Drug Administration:
 - Administer **R-6890**, vehicle, or a reference analgesic via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
- Post-Treatment Latency:
 - At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the latency measurement as described in the baseline step.
- Data Analysis:

- Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: $\%MPE = [(Post\text{-}drug\text{ latency} - Baseline\text{ latency}) / (Cut\text{-}off\text{ time} - Baseline\text{ latency})] \times 100$



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Caption: Tail-Flick Test Experimental Workflow.

Hot Plate Test

This assay assesses the response of an animal to a thermal stimulus applied to its paws and is considered a measure of supraspinal analgesic effects.^[10]

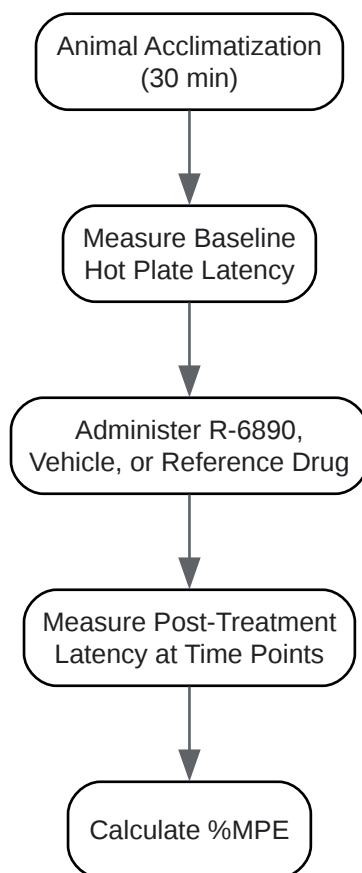
Materials:

- **R-6890**
- Vehicle

- Reference analgesic (e.g., morphine)
- Hot plate apparatus with a constant temperature setting (typically $55 \pm 0.5^{\circ}\text{C}$)
- Transparent cylinder to confine the animal on the hot plate
- Stopwatch
- Male or female mice or rats

Procedure:

- Acclimatization: Acclimate animals to the testing room for at least 30 minutes prior to testing.
- Baseline Latency:
 - Set the hot plate to the desired temperature.
 - Gently place the animal on the hot plate and start the timer.
 - Observe the animal for nociceptive behaviors such as paw licking, shaking, or jumping.
 - Stop the timer at the first sign of a nociceptive response and record the latency.
 - A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
- Drug Administration:
 - Administer **R-6890**, vehicle, or a reference analgesic.
- Post-Treatment Latency:
 - At specified time intervals after administration, place the animal back on the hot plate and measure the reaction latency.
- Data Analysis:
 - Calculate the %MPE as described for the tail-flick test.



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Caption: Hot Plate Test Experimental Workflow.

Conclusion

R-6890 is a potent opioid analgesic with a complex pharmacological profile involving both μ -opioid and nociceptin receptors. The provided protocols for the tail-flick and hot plate tests offer standardized methods for evaluating its analgesic efficacy in preclinical models. Researchers should carefully consider dose-response relationships and appropriate time courses when designing studies with this compound. The quantitative data presented, while limited, provides a valuable starting point for dose selection in future investigations.

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